Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-acetate ester and a 4-formylpiperazine-linked acetamido group. This structure combines a thiadiazole ring (known for metabolic stability and bioactivity) with a formylpiperazine moiety, which may enhance solubility and target binding in pharmacological contexts.
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(4-formylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S2/c1-2-22-11(21)8-23-13-16-15-12(24-13)14-10(20)7-17-3-5-18(9-19)6-4-17/h9H,2-8H2,1H3,(H,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJMYDKZQFELGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCN(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and carboxylic acids under acidic conditions.
Attachment of the Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Biological Research: The compound can be used in studies to understand the interaction of thiadiazole derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine derivative may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogues
Core Heterocycle Variations
Ethyl 2-({5-[2-(4-phenylpiperazin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate (CAS 719286-49-4)
- Key Difference : Replaces the 4-formylpiperazine with a 4-phenylpiperazine group.
- Molecular Formula : C₁₈H₂₃N₅O₃S₂; MW : 421.53 .
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate
Substituent Modifications on the Piperazine/Amide Moiety
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-85-2)
- Key Difference : Incorporates a sulfonylbenzoyl-piperidine group instead of formylpiperazine.
- However, the bulky substituent increases molecular weight (484.6 g/mol) and lipophilicity (XLogP3: 3) .
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3)
Simplified Derivatives
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS 459846-08-3)
- Key Difference: Lacks the piperazine-acetamido chain, substituted with an anilino group.
- Impact: Simplified structure (MW: 311.4 g/mol) reduces complexity but may diminish target specificity.
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate
- Key Difference: Features an amino group directly on the thiadiazole ring.
- Impact: The amino group increases hydrogen-bond donor capacity (1 donor) and polarity, enhancing solubility but possibly reducing passive diffusion .
Comparative Physicochemical Data Table
Biological Activity
Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . It contains a thiadiazole ring, a piperazine moiety, and an ethyl acetate group, which contribute to its pharmacological properties. The structural complexity suggests multiple interaction sites for biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate aldehydes.
- Piperazine Derivation : The introduction of the piperazine group is performed using standard amination reactions.
- Esters Formation : The final step involves esterification with ethyl acetate to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains and showed effective inhibition at certain concentrations.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it was observed to inhibit cell proliferation in HCT116 colon cancer cells with an IC50 value in the micromolar range, suggesting a promising anticancer activity.
Anti-inflammatory Effects
The compound's anti-inflammatory properties were evaluated using models of acute inflammation. It demonstrated a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively. |
| Anticancer Activity | Induced apoptosis in HCT116 cells with an IC50 of 6 µM after 48 hours of treatment. |
| Anti-inflammatory Study | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM. |
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to modulate pathways related to inflammation and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Utilize a multi-step synthesis involving nucleophilic substitution for sulfanyl group introduction, followed by amide coupling for the 4-formylpiperazine moiety.
- Step 2 : Optimize reaction conditions using statistical Design of Experiments (DOE) to minimize trial-and-error. For example, apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading) and identify critical parameters .
- Step 3 : Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing experimental iterations .
Q. How can researchers ensure structural fidelity and purity during synthesis?
- Methodology :
- Step 1 : Employ orthogonal analytical techniques:
- LC-MS for molecular weight confirmation.
- 2D NMR (COSY, HSQC) for resolving overlapping signals in the thiadiazole and piperazine regions .
- Step 2 : Monitor reaction progress via in-situ FTIR to track carbonyl and amine group transformations.
- Step 3 : Use HPLC with diode-array detection (DAD) to identify co-eluting impurities (e.g., epimers or unreacted intermediates) and adjust chromatographic conditions (e.g., gradient elution, pH modifiers) .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism of sulfanyl group introduction in thiadiazole derivatives?
- Methodology :
- Step 1 : Perform density functional theory (DFT) calculations to model the nucleophilic substitution mechanism at the thiadiazole C2 position. Key parameters include activation energy barriers and solvent effects .
- Step 2 : Validate computational predictions with kinetic isotopic effect (KIE) studies using deuterated reagents.
- Step 3 : Integrate experimental data (e.g., Arrhenius plots) into computational workflows to refine transition state geometries, creating a feedback loop for mechanistic accuracy .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodology :
- Step 1 : Compare computed H/C NMR chemical shifts (using software like Gaussian or ADF) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects.
- Step 2 : For ambiguous NOESY correlations (e.g., piperazine ring puckering), conduct variable-temperature NMR to assess dynamic processes .
- Step 3 : Use X-ray crystallography to resolve absolute configuration disputes, particularly for stereogenic centers in the acetylpiperazine moiety .
Q. How can researchers optimize solvent and catalyst systems for large-scale synthesis while minimizing environmental impact?
- Methodology :
- Step 1 : Apply green chemistry metrics (e.g., E-factor, atom economy) to evaluate solvent/catalyst combinations. Prioritize biodegradable solvents (e.g., ethyl lactate) over DMF or DMSO.
- Step 2 : Use machine learning algorithms trained on reaction databases to predict optimal catalyst-substrate interactions.
- Step 3 : Validate scalability via continuous flow chemistry to enhance heat/mass transfer and reduce waste .
Data Contradiction and Analysis
Q. How should researchers address inconsistent biological activity data across batches?
- Methodology :
- Step 1 : Perform batch-to-batch impurity profiling using LC-HRMS to identify trace contaminants (e.g., oxidation byproducts of the thiadiazole ring).
- Step 2 : Correlate impurity levels with bioassay results via multivariate regression analysis .
- Step 3 : Implement Quality by Design (QbD) principles to establish a design space for critical process parameters (CPPs) ensuring consistent purity .
Methodological Comparison Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
